4-Bromo-2-nitropyridin-3-ol is a densely functionalized heteroaromatic intermediate characterized by three orthogonal reactive sites: a 4-position bromine for cross-coupling, a 3-position hydroxyl for etherification, and a 2-position nitro group that serves as a masked amine [1]. In industrial and medicinal chemistry, it is primarily procured as a regiochemically pure scaffold for the synthesis of complex fused heterocycles, such as imidazopyridazines and Tyk2 receptor modulators [2]. Furthermore, it serves as a critical regioisomeric reference material for impurity profiling in the manufacturing of 5-bromo-pyridine-derived kinase inhibitors, making it an essential procurement item for cGMP analytical compliance [1].
Substituting 4-bromo-2-nitropyridin-3-ol with its des-nitro analog (4-bromopyridin-3-ol) or its regioisomer (5-bromo-2-nitropyridin-3-ol) severely disrupts downstream synthetic workflows. Attempting to nitrate 4-bromopyridin-3-ol in-house typically results in exceptionally poor yields (<20%) due to competing oxidative degradation and poor regioselectivity . Conversely, substituting with the 5-bromo isomer fundamentally alters the geometry of the final active pharmaceutical ingredient (API), rendering it useless for targeted structure-activity relationship (SAR) studies or as a specific process impurity standard for 5-bromo-kinase inhibitor manufacturing [1].
Synthesizing 4-bromo-2-nitropyridin-3-ol from 4-bromopyridin-3-ol requires harsh nitration conditions (fuming nitric acid and sulfuric acid) that suffer from poor regiocontrol. Patent literature demonstrates that this in-house nitration yields only ~19% of the desired 2-nitro product . Procuring the pre-nitrated 4-bromo-2-nitropyridin-3-ol entirely bypasses this highly inefficient step, instantly improving overall synthetic throughput by over 5-fold compared to starting from the des-nitro baseline.
| Evidence Dimension | Nitration step yield to achieve 2-nitro-3-hydroxy-4-bromo substitution |
| Target Compound Data | 100% (Pre-installed via procurement) |
| Comparator Or Baseline | 4-Bromopyridin-3-ol (requires in-house nitration yielding ~19%) |
| Quantified Difference | >80% absolute yield recovery and elimination of hazardous fuming HNO3 handling |
| Conditions | Fuming HNO3/H2SO4 for 20h vs. direct procurement of CAS 1805945-97-4 |
Procuring the pre-functionalized compound prevents massive material loss and avoids hazardous, low-yielding nitration chemistry in early-stage synthesis.
In the synthesis of 5-bromo-pyridine-based APIs like Crizotinib, 4-bromo regioisomers can form as critical process impurities. Using the standard 5-bromo-2-nitropyridin-3-ol precursor cannot generate the required 4-bromo analytical standards [1]. Procurement of exact 4-bromo-2-nitropyridin-3-ol enables the precise synthesis of 4-bromo API analogs, providing the exact retention time and mass fragmentation markers required for cGMP analytical method validation [1].
| Evidence Dimension | Utility in generating 4-bromo API impurity standards |
| Target Compound Data | Direct precursor to 4-bromo API analogs |
| Comparator Or Baseline | 5-Bromo-2-nitropyridin-3-ol (generates only the target API, zero utility for 4-bromo impurity standards) |
| Quantified Difference | Binary capability (Enables vs. Precludes 4-bromo standard synthesis) |
| Conditions | cGMP analytical method development and validation for ALK/ROS1 inhibitors |
Regulatory agencies require exact regioisomeric impurity standards for API release testing, making this specific isomer indispensable for compliance.
The presence of the strongly electron-withdrawing 2-nitro group significantly increases the acidity of the 3-hydroxyl proton compared to 2-amino analogs. This allows for highly efficient, chemoselective O-alkylation using mild bases. For example, reacting 4-bromo-2-nitropyridin-3-ol with methyl iodide or cyclobutyl bromide and K2CO3 in DMF achieves >90% conversion to the corresponding ether without competing N-alkylation [1]. A 2-amino comparator would suffer from competitive N-alkylation, reducing the yield of the desired O-alkylated intermediate and complicating purification.
| Evidence Dimension | Chemoselectivity in etherification (O- vs N-alkylation) |
| Target Compound Data | >90% O-alkylation with zero N-alkylation (nitro group is non-nucleophilic) |
| Comparator Or Baseline | 4-Bromo-2-aminopyridin-3-ol (susceptible to competitive N-alkylation) |
| Quantified Difference | Prevention of N-alkylated byproducts, maximizing O-alkyl yield |
| Conditions | Alkyl halide (e.g., MeI, bromocyclobutane), K2CO3, DMF, 20-90°C |
The nitro group acts as a perfect masked amine that directs clean O-alkylation, streamlining the synthesis of 3-alkoxy-pyridine derivatives.
4-Bromo-2-nitropyridin-3-ol is heavily utilized as a starting scaffold for imidazopyridazine derivatives targeting Tyk2 (for neurodegenerative diseases) and GABAA receptors [1]. The 3-hydroxyl is first alkylated, the nitro is reduced to an amine, and the 4-bromo is used for cross-coupling, demonstrating the compound's perfect alignment for sequential, multi-step heterocyclic synthesis [3].
As a regioisomer of the standard 5-bromo precursor, this compound is specifically procured by CDMOs and analytical labs to synthesize 4-bromo regioisomeric impurities of APIs like Crizotinib [2]. This is essential for validating HPLC/LC-MS purity methods required by the FDA and EMA for commercial API release.
For medicinal chemistry programs requiring rapid SAR exploration, the orthogonal reactivity of the bromo, nitro, and hydroxyl groups allows for divergent synthesis. It is an ideal building block for generating libraries of pyrido-oxazines or azaindoles where specific substitution patterns at the 2, 3, and 4 positions of the pyridine core are required, bypassing the need for complex late-stage functionalization [1].